molecular formula C15H17NO4S B2702353 N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide CAS No. 554405-21-9

N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide

Cat. No.: B2702353
CAS No.: 554405-21-9
M. Wt: 307.36
InChI Key: KOTRKFQLJJWBHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-(5-formylfuran-2-yl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonamide group can also interact with various biological targets, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(5-methylfuran-2-yl)benzenesulfonamide
  • N,N-diethyl-4-(5-nitrofuran-2-yl)benzenesulfonamide
  • N,N-diethyl-4-(5-chlorofuran-2-yl)benzenesulfonamide

Uniqueness

N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide is unique due to the presence of the formyl group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds. This makes it particularly valuable in research applications where selective modification of proteins or other biomolecules is required .

Properties

IUPAC Name

N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-16(4-2)21(18,19)14-8-5-12(6-9-14)15-10-7-13(11-17)20-15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTRKFQLJJWBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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